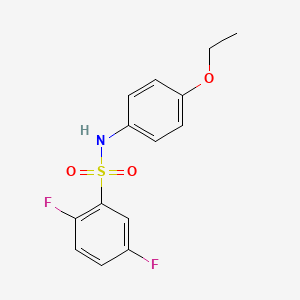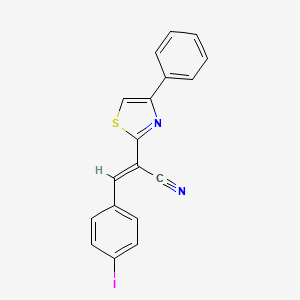
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as ITA, is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. ITA belongs to the class of acrylonitrile compounds and has a molecular formula of C21H12IN3S.
作用機序
The mechanism of action of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including DNA polymerase and topoisomerase. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, this compound has been shown to have anti-inflammatory activity, which may contribute to its antibacterial activity.
実験室実験の利点と制限
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and the yield and purity can be easily controlled through recrystallization. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound has several limitations as well. This compound is not water-soluble, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
将来の方向性
There are several future directions for research on 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential area of research is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits the growth of cancer cells and bacteria could lead to the development of more effective treatments for these diseases. Another area of research is to investigate the potential use of this compound in combination with other compounds. Combining this compound with other compounds could enhance its antitumor and antibacterial activity. Finally, more research is needed to investigate the in vivo effects of this compound. Studying the effects of this compound in living organisms could provide valuable information for the development of new treatments for cancer and bacterial infections.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound has been shown to have antitumor and antibacterial activity and has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action and in vivo effects of this compound. Future research on this compound could lead to the development of new treatments for cancer and bacterial infections.
合成法
The synthesis of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-iodobenzaldehyde and 4-phenyl-2-thiazolamine in the presence of acetonitrile and potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of this compound. The yield of this compound is approximately 70%, and the purity can be increased through recrystallization.
科学的研究の応用
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of science, including medicine and biology. This compound has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and cervical cancer. This compound has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
特性
IUPAC Name |
(E)-3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11IN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBSGKVUGZIEZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxyethyl)-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B5494638.png)
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
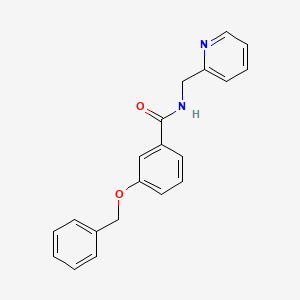

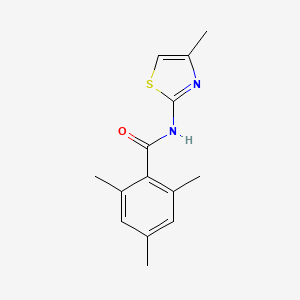

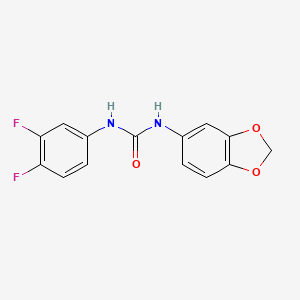
![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)
![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)
![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)
